molecular formula C17H16N2O3S2 B2361162 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 1705245-15-3

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2361162
CAS No.: 1705245-15-3
M. Wt: 360.45
InChI Key: YSQCGNRHQFNKJM-UHFFFAOYSA-N
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Description

The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone” is a complex organic molecule that features multiple heterocyclic rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan, thiazepane, thiophene, and isoxazole rings. Each of these rings can be synthesized through various methods:

    Furan Ring: Typically synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Thiazepane Ring: Can be formed through the reaction of amines with thiocarbonyl compounds.

    Thiophene Ring: Often synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Isoxazole Ring: Commonly synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scale, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazepane and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its complex structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It could interact with various molecular targets, such as enzymes or receptors, through its multiple functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanone
  • (5-(Thiophen-2-yl)isoxazol-3-yl)methanone

Uniqueness

The unique combination of furan, thiazepane, thiophene, and isoxazole rings in a single molecule could confer unique properties, such as enhanced biological activity or specific chemical reactivity.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)15-4-2-9-23-15)19-6-5-16(24-10-7-19)13-3-1-8-21-13/h1-4,8-9,11,16H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQCGNRHQFNKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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